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Compound of Interest

Compound Name: 2,4-Dichloro-5-fluoronitrobenzene

Cat. No.: B1301596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2,4-dichloro-5-fluoronitrobenzene. The information presented herein is essential

for the accurate identification, characterization, and quality control of this important chemical

intermediate in research and pharmaceutical development. This document details predicted

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

alongside standardized experimental protocols for data acquisition.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,4-dichloro-5-
fluoronitrobenzene. These predictions are based on established principles of spectroscopy

and computational models, providing a reliable reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~ 8.1 Doublet ~ 7 H-6

~ 7.9 Doublet ~ 9 H-3
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Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~ 158 (d, J ≈ 260 Hz) C-5

~ 148 C-1

~ 135 C-4

~ 130 C-2

~ 125 (d, J ≈ 20 Hz) C-6

~ 120 (d, J ≈ 25 Hz) C-3

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 Weak Aromatic C-H Stretch

~ 1580, 1470 Medium Aromatic C=C Stretch

~ 1530 Strong Asymmetric NO₂ Stretch

~ 1350 Strong Symmetric NO₂ Stretch

~ 1250 Strong C-F Stretch

~ 880 Strong C-Cl Stretch

~ 840 Medium C-H Out-of-plane Bend

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation Data
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m/z Relative Intensity (%) Assignment

209/211/213 ~ 60:40:10 [M]⁺ (Molecular Ion)

163/165/167 ~ 20 [M - NO₂]⁺

128/130 ~ 100 [M - NO₂ - Cl]⁺

99 ~ 30 [C₅H₂F]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a solid

aromatic compound such as 2,4-dichloro-5-fluoronitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

Sample Preparation:

Accurately weigh approximately 10-20 mg of 2,4-dichloro-5-fluoronitrobenzene for ¹H

NMR, and 50-100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm

NMR tube to remove any particulate matter.[1][2]

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse sequence.
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Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Spectral Width: -2 to 12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

Pulse Program: Proton-decoupled single-pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration and desired signal-

to-noise ratio.

Spectral Width: 0 to 200 ppm.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum.

Baseline correct the spectrum.

Reference the spectrum to the TMS signal (¹H) or the solvent signal (¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain a high-quality infrared spectrum to identify functional groups.

Methodology:
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Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid 2,4-dichloro-5-fluoronitrobenzene powder onto the

center of the ATR crystal.

Apply consistent pressure using the instrument's pressure arm to ensure good contact

between the sample and the crystal.[3]

Instrument Parameters:

Spectrometer: FTIR spectrometer equipped with a single-reflection ATR accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Acquisition and Processing:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background to generate the absorbance or transmittance spectrum.

Label the significant peaks in the spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

Sample Introduction:

For a solid sample, use a direct insertion probe.
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Place a small amount of the crystalline 2,4-dichloro-5-fluoronitrobenzene into a capillary

tube and insert it into the probe.

Ionization (Electron Ionization - EI):

The sample is vaporized by heating the probe within the ion source.

The gaseous molecules are then bombarded with a beam of electrons (typically at 70 eV)

to induce ionization and fragmentation.[4]

Mass Analysis:

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

An electron multiplier or other suitable detector records the abundance of each ion.

Data Processing:

The data is presented as a mass spectrum, which is a plot of relative ion abundance

versus m/z.

Identify the molecular ion peak and major fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2,4-
dichloro-5-fluoronitrobenzene.
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Workflow for Spectroscopic Analysis of 2,4-Dichloro-5-fluoronitrobenzene
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Caption: Spectroscopic analysis workflow for 2,4-dichloro-5-fluoronitrobenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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